2-amino-3-bromo-4-methoxyBenzoic acid 2-amino-3-bromo-4-methoxyBenzoic acid
Brand Name: Vulcanchem
CAS No.: 1180497-47-5
VCID: VC4071734
InChI: InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=C(C(=C(C=C1)C(=O)O)N)Br
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06

2-amino-3-bromo-4-methoxyBenzoic acid

CAS No.: 1180497-47-5

Cat. No.: VC4071734

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06

* For research use only. Not for human or veterinary use.

2-amino-3-bromo-4-methoxyBenzoic acid - 1180497-47-5

Specification

CAS No. 1180497-47-5
Molecular Formula C8H8BrNO3
Molecular Weight 246.06
IUPAC Name 2-amino-3-bromo-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key WGWNRNDPUFDPFK-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C(=O)O)N)Br
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure derives from a benzoic acid framework (C₆H₅COOH) with three substituents:

  • Amino group (-NH₂) at position 2 (ortho to the carboxylic acid).

  • Bromo atom (-Br) at position 3 (meta to the carboxylic acid).

  • Methoxy group (-OCH₃) at position 4 (para to the carboxylic acid).

The SMILES notation (COC1=C(C(=C(C=C1)C(=O)O)N)Br) confirms this arrangement, while the InChIKey (WGWNRNDPUFDPFK-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications.

Crystallographic and Spectroscopic Data

Although experimental crystallographic data are unavailable, predicted collision cross sections (CCS) for ionized forms offer insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺245.97605142.8
[M+Na]⁺267.95799144.9
[M-H]⁻243.96149142.4

These values, derived from computational models , aid in mass spectrometry-based identification.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols exist in the provided literature, plausible routes can be inferred from analogous compounds:

  • Bromination: Electrophilic substitution of 4-methoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromo group at position 3.

  • Nitration and Reduction: Introduction of the amino group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd or Fe/HCl).

Reactivity Profile

Key reactive sites include:

  • Bromo group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Amino group: Participates in diazotization and azo coupling reactions.

  • Carboxylic acid: Forms esters, amides, or salts under standard conditions.

Comparative pKa values for related compounds suggest moderate acidity (e.g., 3-bromo-4-methoxybenzoic acid has pKa ≈ 4.08) , though the amino group’s electron-donating effects may raise the carboxylic acid’s pKa slightly.

Physicochemical Properties

Thermal Stability

  • Predicted melting point: Extrapolated from analogs to range between 180–220°C, influenced by hydrogen bonding between the amino and carboxylic acid groups.

  • Boiling point: Estimated at 326±27°C under reduced pressure.

Solubility and Partitioning

  • Aqueous solubility: Limited due to the hydrophobic bromo and methoxy groups, though the amino and carboxylic acid groups enhance polarity.

  • logP (octanol-water): Predicted to be ~1.8–2.2, indicating moderate lipophilicity.

Future Research Directions

  • Synthetic optimization: Develop regioselective methods to improve yield and purity.

  • Biological screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator